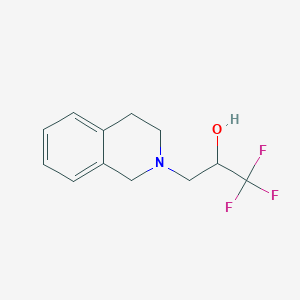

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11(17)8-16-6-5-9-3-1-2-4-10(9)7-16/h1-4,11,17H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOVMDCPOGITOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoroacetaldehyde.

Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroisoquinoline, followed by nucleophilic addition to trifluoroacetaldehyde.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield improvement.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol has been studied for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.

Case Study: Anticancer Activity

Research indicates that compounds similar to 1,1,1-trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol exhibit significant anticancer properties. For instance:

- A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives against human cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacology

The tetrahydroisoquinoline structure is known for its neuroactive properties. Compounds like 1,1,1-trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol may interact with neurotransmitter systems.

Research Insight:

Studies have suggested that derivatives of tetrahydroisoquinoline can modulate dopamine and serotonin receptors, potentially impacting conditions such as depression and anxiety . The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating blood-brain barrier penetration.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Synthetic Pathways:

Researchers have utilized 1,1,1-trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol in various synthetic routes to develop novel pharmaceuticals aimed at treating neurological disorders and other diseases .

Data Table: Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Anticancer Activity | Exhibited significant cytotoxicity against cancer cell lines (IC50 < 10 µM) |

| Neuropharmacological Effects | Potential modulation of neurotransmitter receptors (dopamine/serotonin) |

| Synthetic Applications | Used as an intermediate in drug synthesis |

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol with structurally or functionally related compounds, based on the provided evidence.

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Differences The trifluoromethyl group in the target compound distinguishes it from analogs like (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride, which instead features an amino group (-NH₂) and a hydrochloride salt. The hydrochloride salt in the analog from ECHEMI increases water solubility, making it more suitable for formulations requiring high bioavailability .

Commercial Availability The target compound’s discontinued status contrasts with the readily available (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride, which is marketed in bulk quantities (25 kg drums) for industrial use . This disparity suggests that the trifluoro derivative may have niche or unresolved scalability challenges.

In contrast, 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide (another tertiary amine) lacks the tetrahydroisoquinoline scaffold, limiting its utility in receptor-targeted therapies .

Research Findings and Limitations

- Metabolic Stability: The -CF₃ group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals like fluoxetine .

- Synthesis Challenges : The discontinuation of the compound by CymitQuimica may reflect synthetic complexities, such as introducing the trifluoromethyl group without side reactions .

Biological Activity

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol (CAS No: 478050-27-0) is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄F₃NO

- Molecular Weight : 245.241 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 328.2 °C at 760 mmHg

The biological activity of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may influence dopaminergic and serotonergic pathways due to its structural similarity to other psychoactive substances.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antidepressant-like effects : In animal models, it has shown potential in reducing symptoms of depression.

- Neuroprotective properties : It may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antidepressant | Reduced depressive behavior | |

| Neuroprotection | Cell viability increase | |

| Serotonin modulation | Altered serotonin levels |

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol resulted in a significant decrease in immobility time in the forced swim test (FST), indicating antidepressant-like effects. The mechanism was hypothesized to involve enhanced serotonin and norepinephrine signaling pathways.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in cultured neurons. Results demonstrated a marked increase in cell survival rates when treated with the compound compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of tetrahydroisoquinoline precursors and subsequent trifluoromethylation. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Temperature : Reactions under reflux (e.g., 80–110°C) improve kinetics but may require careful monitoring to avoid side products .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) can accelerate hydrogenation steps in tetrahydroisoquinoline formation .

- Workup : Acid-base extraction or column chromatography is critical for isolating high-purity products (>95%) .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Cyclization | THF | Reflux | None | 65 | 90 | |

| Trifluoromethylation | DMF | 50°C | CuI | 78 | 88 | |

| Purification | CHCl₃ | RT | Silica gel | – | 95 |

Q. What spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the trifluoromethyl group (δ 3.8–4.2 ppm for adjacent CH₂) and tetrahydroisoquinoline aromatic protons (δ 6.7–7.3 ppm). Multiplicity analysis distinguishes substitution patterns .

- Mass Spectrometry (m/z) : The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., ~265 g/mol). Fragmentation patterns confirm the tetrahydroisoquinoline backbone .

- IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm⁻¹) and OH/N-H (3200–3500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group is electron-withdrawing, polarizing adjacent C-O bonds and enhancing susceptibility to nucleophilic attack. However, steric hindrance may reduce reactivity at the β-carbon. Strategies to mitigate this include:

- Solvent Optimization : Use of DMSO to stabilize transition states .

- Catalytic Systems : Pd-mediated cross-coupling to bypass steric limitations .

- Computational Modeling : DFT calculations predict regioselectivity in substitution reactions, guiding experimental design .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Standardized Assays : Use validated models (e.g., HEK293 for receptor binding) and replicate conditions from prior studies .

- Purity Validation : Ensure ≥98% purity via HPLC to exclude confounding impurities .

- Meta-Analysis : Cross-reference IC₅₀ values from multiple sources (e.g., antiviral vs. neurological studies) to identify structure-activity trends .

Q. What in silico approaches predict binding affinity to neurological targets (e.g., orexin receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with orexin receptor active sites. Focus on hydrogen bonding with the propanol hydroxyl and π-π stacking with tetrahydroisoquinoline .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) using AMBER .

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.